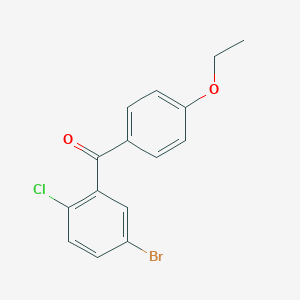

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Descripción general

Descripción

“(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” is an intermediate used in the improved synthesis of Dapagliflozin, a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .

Synthesis Analysis

The synthesis of “this compound” involves several stages. In the first stage, thionyl chloride is slowly added to a mixture of 5-bromo-2-chlorobenzoic acid compound, dichloromethane, and dimethylformamide at 25-30° C . The second stage involves the use of aluminum (III) chloride in dichloromethane at 5 - 30°C for approximately 0.166667 hours . In the third stage, phenetole is added in dichloromethane at 25 - 30°C for 10 hours .Molecular Structure Analysis

The molecular formula of “this compound” is C15H12BrClO2 . The InChI code is 1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “this compound” includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride, followed by the addition of aluminum (III) chloride and phenetole .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 339.62 . It is a pale-yellow to yellow-brown solid . The predicted boiling point is 439.2±40.0 °C . It has a density of 1.437 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study by Zhang et al. (2014) developed a facile synthesis method for enantiomerically pure diarylethanes starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This method is characterized by its inexpensiveness, scalability, and ability to produce high-purity enantiomers (Zhang et al., 2014).

Antioxidant Properties

- Research by Çetinkaya et al. (2012) synthesized derivatives of methanone, including those with bromine, and evaluated their antioxidant activities. The study found these bromophenols to have effective antioxidant power (Çetinkaya et al., 2012).

Crystal Structure

- Kuang Xin-mou (2009) investigated the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, offering insights into its molecular configuration (Kuang Xin-mou, 2009).

Molecular Docking and Hirshfeld Surface Analysis

- Lakshminarayana et al. (2018) synthesized a compound related to this compound and analyzed it using molecular docking and Hirshfeld surface analysis, indicating its potential for anti-cancer properties (Lakshminarayana et al., 2018).

Cytotoxicity Testing

- A study by Công et al. (2020) on the synthesis and structure of 2-aroylbenzofuran-3-ols, starting from salicylic acid, includes compounds related to this compound. These compounds were tested for cytotoxicity on various human cancer cell lines (Công et al., 2020).

Interaction and Halogen Bonding

- Sharma et al. (2019) conducted a study on the crystal packing of derivatives of (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone. This research explored the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is the Sodium-Glucose Co-transporter type II (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By inhibiting this transporter, it reduces renal glucose reabsorption and thereby promotes the excretion of glucose in the urine .

Biochemical Pathways

The inhibition of SGLT2 disrupts the normal reabsorption of glucose in the kidneys, leading to an increase in glucose excretion . This results in a reduction of blood glucose levels, which can be beneficial in the management of type 2 diabetes .

Result of Action

The primary result of the action of this compound is a reduction in blood glucose levels . By promoting the excretion of glucose in the urine, it helps to lower blood glucose concentrations, which can be particularly beneficial for individuals with type 2 diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.

Safety and Hazards

“(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEURLNJEQCLGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434334 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-22-4 | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone?

A1: this compound consists of two benzene rings connected by a methanone bridge. [] The molecule adopts a non-planar conformation, with the two benzene rings exhibiting a dihedral angle of 69.30° relative to each other. [] This structural information was obtained through X-ray crystallography studies. []

Q2: Are there any intermolecular interactions present in the crystal structure of this compound?

A2: Yes, the crystal structure of this compound reveals the presence of weak intermolecular C—H⋯O hydrogen bonds. [] These hydrogen bonds link the molecules together, forming chains that extend along the b-axis of the crystal lattice. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)